molecular formula C13H8FN3O2 B11775892 2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid

2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid

Cat. No.: B11775892
M. Wt: 257.22 g/mol
InChI Key: GMBLYQRZSOAAJS-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)imidazo[1,2-b]pyridazine-3-carboxylic acid is a high-value chemical scaffold for drug discovery and biochemical research. This compound is of significant interest in early-stage research for its potential multi-target applications, particularly in oncology, neuroscience, and infectious disease. In cancer research, analogues of this core structure, specifically imidazo[1,2-b]pyridazine derivatives, have demonstrated potent activity against cancer stem cells (CSCs) by inducing lysosome membrane permeabilization (LMP), a mechanism that triggers lysosome-dependent cell death and is especially effective against chemoresistant cell populations . In neuroscience, closely related compounds have been identified as effective T-type calcium channel (Cav3.1) blockers. Microinjection of a specific derivative into the periaqueductal grey matter produced significant antinociceptive effects, modulating pain-signaling pathways in the rostral ventromedial medulla without adverse cardiovascular effects, highlighting its potential as a candidate for neuropathic pain research . Furthermore, the imidazo[1,2-b]pyridazine scaffold shows promising antimycobacterial activity, with recent studies indicating that certain derivatives exhibit high activity against Mycobacterium tuberculosis . The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to develop a wide array of amides and esters for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H8FN3O2

Molecular Weight

257.22 g/mol

IUPAC Name

2-(2-fluorophenyl)imidazo[1,2-b]pyridazine-3-carboxylic acid

InChI

InChI=1S/C13H8FN3O2/c14-9-5-2-1-4-8(9)11-12(13(18)19)17-10(16-11)6-3-7-15-17/h1-7H,(H,18,19)

InChI Key

GMBLYQRZSOAAJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N3C(=N2)C=CC=N3)C(=O)O)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The amine group of pyridazine-3-amine attacks the electrophilic α-carbon of the α-bromo carbonyl compound, forming an intermediate that undergoes cyclization to yield the imidazo[1,2-b]pyridazine skeleton. Subsequent hydrolysis of the ester group under basic conditions (e.g., lithium hydroxide) produces the carboxylic acid moiety.

Optimization Strategies

  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates.
  • Temperature Control : Reactions conducted at 100–120°C under reflux conditions improve cyclization kinetics.
  • Base Choice : Sodium hydride outperforms potassium carbonate in minimizing side reactions during O-methylation steps.

Table 1: Representative Nucleophilic Substitution Conditions

Starting Material Electrophile Solvent Base Yield (%) Reference
Pyridazine-3-amine Ethyl 2-bromoacetoacetate DMF K₂CO₃ 65–78
6-Amino-3-chloropyridazine Phenacyl bromide Dioxane HCl (cat.) 56–93

One-Pot Synthesis Using Heterocyclic Amines and Active Electrophiles

A streamlined two-step one-pot protocol has been developed to synthesize 3-substituted imidazo[1,2-b]pyridazines. This method combines heterocyclic amines with dimethylformamide dimethyl acetal (DMF-DMA) and active electrophiles like RCH₂Br (R = CO₂Et, CN).

Key Steps

  • Formation of Amidines : Pyridazine-3-amine reacts with DMF-DMA to generate an amidine intermediate.
  • Cyclization : The amidine undergoes nucleophilic attack by the electrophile (e.g., ethyl bromoacetate), followed by intramolecular cyclization to form the imidazo[1,2-b]pyridazine core.

Advantages

  • Reduced Purification : Intermediates remain in solution, simplifying isolation.
  • Broad Substrate Scope : Tolerates electron-withdrawing (e.g., CO₂Et) and donating (e.g., 4-MeO-PhCO) groups.

Table 2: One-Pot Synthesis Yields

Electrophile Product Substituent Yield (%) Reference
Ethyl bromoacetate CO₂Et 85
4-Fluorophenacyl bromide 4-F-PhCO 72

Acid-Catalyzed Condensation/Cyclization

Acid-catalyzed methods employ Brønsted acids (e.g., HCl) to facilitate cyclization between pyridazine-amines and carbonyl-containing electrophiles.

Procedure Overview

  • Condensation : Pyridazine-3-amine reacts with phenylglyoxal monohydrate in dioxane under acidic conditions.
  • Cyclization : Intramolecular dehydration forms the imidazo[1,2-b]pyridazine ring.
  • Oxidation : The intermediate is oxidized to introduce the carboxylic acid group using HBr in dimethyl sulfoxide (DMSO).

Critical Parameters

  • Solvent Effects : Dioxane outperforms ethanol in reducing side product formation.
  • Acid Strength : Concentrated HCl (cat.) achieves higher regioselectivity compared to weaker acids.

Functional Group Transformations

Ester Hydrolysis

Carboxylic acid derivatives are often synthesized via hydrolysis of ethyl esters. For example, ethyl 2-(2-fluorophenyl)imidazo[1,2-b]pyridazine-3-carboxylate is treated with lithium hydroxide in tetrahydrofuran (THF)/water to yield the target acid.

Equation :
$$
\text{Ester} + \text{LiOH} \rightarrow \text{Carboxylic Acid} + \text{EtOH} \quad
$$

Side Reactions and Mitigation

  • Imidazole Cleavage : Trace water in DMF during alkylation steps can hydrolyze the imidazole ring. Using anhydrous DMF and sodium hydride suppresses this.
  • Oxidation Byproducts : Controlled addition of HBr in DMSO minimizes over-oxidation of sensitive functional groups.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

Method Yield Range (%) Purity Scalability Reference
Nucleophilic Substitution 56–93 High Moderate
One-Pot Synthesis 72–85 Moderate High
Acid-Catalyzed Cyclization 50–75 High Low

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The carboxylic acid moiety enables classical acid-derived transformations:

a. Esterification
Reaction with alcohols under acidic conditions yields corresponding esters. For example, interaction with ethanol forms ethyl 2-(2-fluorophenyl)imidazo[1,2-b]pyridazine-3-carboxylate, a precursor for further modifications.

b. Amidation
Coupling with amines via carbodiimide-mediated reactions generates amide derivatives, critical for prodrug development.

c. Salt Formation
Neutralization with bases like sodium hydroxide produces water-soluble salts, enhancing bioavailability.

Fluorophenyl Substituent Reactivity

The ortho-fluorine atom participates in:

a. Nucleophilic Aromatic Substitution
The electron-withdrawing fluorine facilitates substitution with nucleophiles (e.g., –OH, –NH₂) under basic conditions, enabling regioselective derivatization.

b. Electrophilic Substitution
While steric hindrance from the ortho-fluorine limits electrophilic attacks, nitration or sulfonation may occur at meta positions of the phenyl ring under vigorous conditions.

Heterocyclic Core Reactivity

The imidazo[1,2-b]pyridazine system undergoes:

a. Cycloaddition Reactions
Participates in [3+2] cycloadditions with dipolarophiles, expanding the heterocyclic framework for drug discovery.

b. Electrophilic Additions
Protonation at nitrogen sites enhances electrophilic reactivity, enabling halogenation or alkylation at specific positions .

Key Synthetic Routes

StepReagents/ConditionsProductYieldSource
1DMF-DMA, 65°CIntermediate formamidine92%
2Ethyl bromoacetate, K₂CO₃, DMFEthyl ester derivative85%
3NaOH, H₂O/EtOHCarboxylic acid78%

Stability Considerations

  • Thermal Degradation : Prolonged heating (>150°C) induces decarboxylation, forming imidazo[1,2-b]pyridazine derivatives.

  • Photolysis : UV exposure causes cleavage of the imidazole ring, necessitating storage in opaque containers.

Comparative Reactivity with Structural Analogs

CompoundCarboxylic Acid ReactivityFluorophenyl ReactivityCore Stability
Ethyl imidazo[1,2-b]pyridazine-3-carboxylateEster hydrolysis (High)LowModerate
6-Bromoimidazo[1,2-b]pyridazine-3-carboxylic acidSimilarBromine substitutionHigh
2-(2-Fluorophenyl)imidazo[1,2-b]pyridazine-3-carboxylic acidHighOrtho-fluorine activityModerate

Mechanistic Insights

  • Ester Hydrolysis : Base-catalyzed nucleophilic acyl substitution proceeds via a tetrahedral intermediate.

  • Fluorine Substitution : Concerted mechanism with transition-state stabilization by the electron-withdrawing fluorine.

This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry, particularly for kinase inhibitors and antimicrobial agents. Further studies should explore its catalytic applications and toxicity profiles.

Scientific Research Applications

Biological Activities

Research has indicated that 2-(2-Fluorophenyl)imidazo[1,2-b]pyridazine-3-carboxylic acid exhibits several promising biological activities:

Anticancer Activity

The compound has shown potential as an anticancer agent. Studies have demonstrated its effectiveness against various cancer cell lines, including:

  • A549 (lung cancer) : Exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.
  • MCF-7 (breast cancer) : Demonstrated potential in inducing apoptosis.

The mechanism of action appears to involve the activation of apoptotic pathways and inhibition of key signaling molecules involved in cancer progression.

Anti-inflammatory Properties

Compounds similar to this compound have been evaluated for their anti-inflammatory effects. The presence of the carboxylic acid moiety enhances its ability to inhibit inflammatory pathways:

  • Mechanism : Inhibition of neutrophil chemotaxis and modulation of cytokine release.
  • Cell Line Studies : Demonstrated activity in reducing inflammation markers in vitro.

Case Studies

Several studies have documented the efficacy and applications of this compound:

StudyFocusFindings
Singh et al. (2020)Anticancer ActivityReported IC50 values against A549 cells indicating significant cytotoxicity.
Tewari et al. (2014)Anti-inflammatory ActivityEvaluated derivatives showing inhibition of inflammatory pathways with promising results.
Brullo et al. (2012)Dual ActivityHighlighted compounds with similar structures inhibiting both chemotaxis and cytokine release effectively.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s imidazo[1,2-B]pyridazine core is known to interact with various proteins, potentially inhibiting or activating their functions, which can result in therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • The position of fluorine on the phenyl ring (e.g., 2- vs. 4-fluorophenyl) affects electronic properties and binding affinity to biological targets .
  • Pyrrolidine-fluorine substituents enhance selectivity for TRK isoforms, critical for positron emission tomography (PET) imaging .

Chlorinated Imidazo[1,2-b]pyridazine Carboxylic Acids

Chlorine substitution introduces steric and electronic effects, altering reactivity and pharmacological profiles:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
2-(2-Cyclopentylethyl)-6-chloro-imidazo[1,2-b]pyridazine-3-carboxylic acid Cyclopentylethyl, chlorine C₁₄H₁₆ClN₃O₂ 293.75 Enhanced lipophilicity; anticancer research
6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid Methyl, chlorine C₈H₆ClN₃O₂ 211.61 Intermediate for antitumor agents

Key Observations :

  • Chlorine at position 6 increases electrophilicity, facilitating nucleophilic substitution reactions .
  • Cyclopentylethyl groups improve blood-brain barrier penetration, relevant for CNS-targeted therapies .

Thiazolidin-Amide Conjugates

Conjugation with thiazolidin moieties integrates multiple pharmacophores, enhancing biological activity:

Compound Name Thiazolidin Substituent Yield (%) Melting Point (°C) Biological Activity Reference
Imidazo[1,2-b]pyridazine-2-carboxylic acid (4-oxo-2-phenyl-thiazolidin-3-yl)-amide Phenyl 71 150–152 Antimicrobial, anticancer
Imidazo[1,2-b]pyridazine-2-carboxylic acid [2-(4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-amide 4-Hydroxyphenyl 74 130–132 Antioxidant, anti-inflammatory

Key Observations :

  • Hydroxyl groups on the thiazolidin ring improve solubility and antioxidant capacity .
  • Methoxy substituents (e.g., in compound 15e) reduce melting points, aiding formulation .

Miscellaneous Derivatives

Other structurally related compounds include:

Compound Name Key Feature Molecular Formula Applications Reference
2-(Difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid Difluoromethyl, tetrahydro ring C₉H₁₀F₂N₂O₂ Metabolic stability studies
Ethyl 2-(2-fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate Ethyl ester precursor C₁₅H₁₂FN₃O₂ Synthetic intermediate

Biological Activity

2-(2-Fluorophenyl)imidazo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound features an imidazo[1,2-b]pyridazine core structure, characterized by a fluorophenyl substituent and a carboxylic acid group, which contribute to its reactivity and potential therapeutic applications.

  • Molecular Formula : C13H8FN3O2
  • Molecular Weight : 257.22 g/mol

The presence of the carboxylic acid group allows for various chemical reactions, making this compound versatile in synthetic applications. Its fluorophenyl group enhances lipophilicity, which may influence its biological activity profiles.

Biological Activity

Research indicates that compounds in the imidazo[1,2-b]pyridazine class exhibit promising biological activities:

  • Anticancer Activity : Preliminary studies have shown that this compound can inhibit various cancer cell lines. For instance, derivatives of similar structures have been reported to exhibit IC50 values in the low micromolar range against cancer cell lines such as HepG2 (hepatocellular carcinoma), HeLa (cervical), and MCF7 (breast) .
  • Kinase Inhibition : The compound has potential as a kinase inhibitor. Similar compounds have demonstrated selectivity towards specific kinases, with some showing IC50 values as low as 27 nM against ALK kinase . The structural modifications in the imidazo[1,2-b]pyridazine derivatives can significantly affect their kinase inhibition profiles.
  • Anti-inflammatory Properties : Some studies have indicated that related compounds possess anti-inflammatory activity, with IC50 values ranging from 0.02 to 0.04 μM against COX-2 enzymes . This suggests that this compound may also exhibit similar properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Compound NameSimilarity IndexUnique Features
6-Bromoimidazo[1,2-b]pyridazine-3-carboxylic acid0.88Bromine substitution enhances reactivity
Imidazo[1,2-b]pyridazine-2-carboxylic acid0.93Different carboxylic position affecting activity
6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid0.87Chlorine substitution may influence pharmacokinetics
Ethyl imidazo[1,2-b]pyridazine-3-carboxylate0.89Ethyl ester provides different solubility properties

The fluorophenyl group's presence is notable for potentially enhancing lipophilicity and altering biological activity profiles compared to other similar compounds.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Antiproliferative Activity : A series of imidazo[1,2-b]pyridazine derivatives were synthesized and tested for their antiproliferative effects on various cancer cell lines. Compounds showed significant potency with IC50 values ranging from 10.4 to 11.8 µM against MCF7 cells .
  • Kinase Selectivity : Research on kinase inhibitors derived from imidazo[1,2-b]pyridazines demonstrated high selectivity towards ALK over FAK with minimal off-target effects . This highlights the potential of this compound in targeted cancer therapies.
  • Inflammatory Response : The anti-inflammatory effects of similar compounds were assessed using carrageenan-induced rat paw edema models. Some derivatives exhibited superior COX-2 inhibitory activity compared to traditional NSAIDs like diclofenac .

Q & A

Q. What safety protocols are critical when handling waste generated during the synthesis of this compound?

  • Methodology : Segregate halogenated waste (e.g., fluorinated byproducts) and store in labeled containers. Partner with certified waste management firms for incineration or chemical neutralization. Follow OSHA guidelines for PPE (gloves, goggles) and fume hood use during synthesis .

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